molecular formula C17H28N4O7S B1663401 Timolol maleate CAS No. 26921-17-5

Timolol maleate

カタログ番号: B1663401
CAS番号: 26921-17-5
分子量: 432.5 g/mol
InChIキー: WLRMANUAADYWEA-PBBCPHEYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

チモロールマレイン酸塩は、非選択的β遮断薬です。眼圧上昇の治療に用いられ、眼圧亢進症や開隅緑内障の患者様に処方されます。 チモロールマレイン酸塩は、高血圧症や片頭痛の予防にも錠剤として使用されます .

製造方法

チモロールマレイン酸塩は様々な方法で合成できます。一般的な合成経路の一つは、チモロール塩基とマレイン酸を反応させてマレイン酸塩を生成する方法です。反応条件は、一般的にチモロール塩基をエタノールなどの適切な溶媒に溶解し、次に溶液にマレイン酸を加えることです。 混合物を撹拌し、加熱して反応を促進させ、チモロールマレイン酸塩が生成されます .

チモロールマレイン酸塩の工業生産方法は、同様の反応条件を用いた大規模合成を行うことが多いです。 このプロセスには、最終製品が医薬品基準を満たしていることを保証するため、精製や品質管理の追加手順が含まれる場合があります .

準備方法

Timolol maleate can be synthesized through various methods. One common synthetic route involves the reaction of timolol base with maleic acid to form the maleate salt. The reaction conditions typically involve dissolving timolol base in an appropriate solvent, such as ethanol, and then adding maleic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions. The process may include additional steps for purification and quality control to ensure the final product meets pharmaceutical standards .

化学反応の分析

Photodegradation Pathways

Timolol maleate exhibits significant photodegradation under UV/VIS irradiation, with degradation efficiency reaching 82.38–98.13% depending on pH (Table 1) .

Key Findings:

  • Kinetics : Degradation follows pseudo first-order kinetics, with the fastest degradation observed in acidic conditions (pH 4). Rate constants (kk) range from 0.0198min10.0198 \, \text{min}^{-1} (pH 4) to 0.0023min10.0023 \, \text{min}^{-1} (pH 13) .

  • Degradation Products :

    • At pH 4 : Four photodegradants (PD1–PD4) form via morpholine ring opening, hydroxylation, and ether bond cleavage (Figure 1) .

      • PD1 (m/z247m/z \, 247): Lacks the thiadiazole ring’s side chain.

      • PD2 (m/z291m/z \, 291): Morpholine ring opening with hydroxylation.

      • PD3 (m/z331m/z \, 331): Dehydrogenated morpholine ring with hydroxylation.

    • At pH 13 : PD5 (m/z204m/z \, 204) forms via sulfur oxidation in the thiadiazole ring, producing a sulfate dioxide derivative .

Table 1: Photodegradation Efficiency of this compound

pHDegradation Efficiency (%)Half-Life (t1/2t_{1/2}, min)
498.1335.0
789.47301.5
1382.38301.5

Oxidation Reactions

Oxidative degradation of this compound produces a carcinogenic metabolite, OXD (m/z411m/z \, 411), identified via LC-ESI/MS/MS .

Mechanism:

  • Oxidation occurs at the maleate moiety, forming an epoxide intermediate.

  • OXD is linked to carcinogenicity in female mice (NTP Carcinogenicity Call) .

Hydrolysis and Stability

This compound undergoes hydrolysis under acidic, alkaline, and photolytic conditions, yielding four degradation products characterized by LC-ESI/MS/MS .

Stability in Formulations:

  • Gel-forming Solutions : Timolol retains chemical integrity under iontophoretic currents (up to 20.8mA/cm220.8 \, \text{mA/cm}^2), with no breakdown products detected via HPLC .

  • Microsphere Delivery : PLGA/PLA microspheres show sustained release over 90 days without drug degradation, confirming stability in polymeric matrices .

Reactive Oxygen Species (ROS) Generation

This compound demonstrates phototoxicity due to ROS generation (e.g., O2^\bullet\text{O}_2^-, OH^\bullet\text{OH}) under irradiation, validated via nitroblue tetrazolium (NBT) assay .

Structural Elucidation of Degradants

Advanced techniques like UPLC-MS and HRMS were employed to propose degradation pathways (Figures 2–4). For example:

  • Fragmentation Patterns :

    • Parent ion (m/z317m/z \, 317) loses the tert-butyl group (56Da-56 \, \text{Da}) and NH3_3 (17Da-17 \, \text{Da}), forming ions at m/z261m/z \, 261 and 244244 .

    • Ether bond cleavage yields ions at m/z188m/z \, 188 and 144144 .

Implications for Drug Formulation

  • pH Sensitivity : Degradation accelerates in acidic environments, necessitating pH-stabilized formulations .

  • Excipient Compatibility : Inactive ingredients (e.g., gel-forming agents) influence physical stability but not chemical integrity .

科学的研究の応用

Ocular Applications

Glaucoma and Ocular Hypertension Treatment

Timolol maleate is widely recognized for its efficacy in reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. It is frequently prescribed as a topical ophthalmic solution, typically at a concentration of 0.25% to 0.5%.

  • Efficacy : Clinical studies have demonstrated that this compound effectively lowers IOP, often achieving reductions of up to 30% from baseline levels .
  • Comparison with Other Treatments : In the LUNAR study, this compound was compared with latanoprostene bunod, showing comparable efficacy in IOP reduction .
StudyComparisonResults
LUNARThis compound vs. Latanoprostene BunodNon-inferiority in IOP reduction
APOLLOThis compound vs. Latanoprostene BunodSimilar efficacy in lowering IOP

Dermatological Applications

Treatment of Infantile Hemangiomas

This compound has gained traction as a topical treatment for superficial infantile hemangiomas (IHs). A study involving 321 patients treated with a 0.5% hydrogel formulation of this compound reported significant cosmetic improvements.

  • Study Findings : The average improvement on a visual analog scale (VAS) was noted at 76.4%, with 39.3% of patients achieving excellent responses .
  • Safety Profile : The treatment was well-tolerated, with minimal local side effects (2% incidence) reported .
Outcome MeasureExcellent Response (%)Good Response (%)Fair Response (%)Poor Response (%)
VAS Improvement39.349.510.30.9

Other Clinical Applications

Erythematotelangiectatic Rosacea (ETR)

Recent research has explored the use of this compound eye drops for treating ETR, characterized by centrofacial erythema and telangiectasis.

  • Study Design : A randomized controlled trial demonstrated that topical application led to significant reductions in erythema when compared to placebo .
  • Efficacy Assessment : Patients reported improvements assessed through both clinician and patient self-assessments over a 28-day period.

類似化合物との比較

チモロールマレイン酸塩は、プロプラノロール、ナドロール、ピンドロールなど、他の非選択的β遮断薬と類似しています。 チモロールマレイン酸塩は、眼圧を効果的に下げることができる点で独特であり、緑内障の治療に好まれます .

その他の類似化合物には、以下のものがあります。

チモロールマレイン酸塩は、眼圧低下における高い有効性、眼科用製剤と全身用製剤の両方の使用など、独自の特性を持つため、他のβ遮断薬とは区別されます .

生物活性

Timolol maleate is a non-selective beta-adrenergic antagonist primarily used in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. Its biological activity extends beyond its role in ophthalmology, encompassing antioxidant properties and therapeutic effects in various dermatological conditions.

This compound exerts its effects by blocking beta-adrenergic receptors, leading to a decrease in aqueous humor production, which effectively lowers IOP. The precise mechanisms by which timolol influences IOP are not fully understood; however, it is believed to involve modulation of trabecular meshwork dynamics and possibly enhancing endothelial cell function within the eye .

Antioxidant Activity

Recent studies have highlighted timolol's antioxidant properties , particularly its ability to protect endothelial cells from oxidative stress. Research indicates that timolol can counteract oxidative damage caused by pro-oxidants without exhibiting cytotoxic effects itself. For instance, in cultured human endothelial cells, timolol demonstrated significant protective effects against lipid peroxidation and maintained cell viability under oxidative stress conditions .

Table 1: Summary of Timolol's Antioxidant Effects

Study Cell Type Oxidative Stress Model Outcome
EndothelialFe/AscNo cytotoxicity; reduced lipid peroxidation
NeutrophilsIn vitroDirect radical scavenging; inhibited chemotaxis

1. Treatment of Infantile Hemangiomas

This compound has been effectively used topically for treating superficial infantile hemangiomas (IH). A randomized controlled trial demonstrated that a 0.5% solution and gel formulation significantly reduced the size of IH compared to ultrapotent corticosteroids, with no adverse effects reported during the treatment period .

Table 2: Efficacy of this compound in Treating Infantile Hemangiomas

Treatment Group Size Reduction (Mean %) Statistical Significance
This compound 0.5% Solution70%p < 0.001
This compound 0.5% Gel68%p < 0.001
Ultrapotent Corticosteroids30%Reference

2. Combination Therapy for Glaucoma

This compound is often combined with other antiglaucoma agents to enhance therapeutic efficacy. Studies have shown that when administered alongside medications like pilocarpine or brimonidine, timolol significantly reduces IOP without causing significant ocular irritation or adverse systemic effects .

Safety Profile

This compound is generally well-tolerated across various populations. In clinical studies, it has shown a favorable safety profile with minimal side effects, making it suitable for long-term use in both adults and pediatric patients .

Table 3: Reported Adverse Effects

Adverse Effect Incidence (%)
Ocular irritation<5
Systemic effects (e.g., bradycardia)Rare

Case Studies

Several case studies have documented the successful use of this compound in various patient populations:

  • A case involving a four-month-old girl treated with topical timolol for IH showed significant lesion size reduction without adverse events .
  • In patients with chronic open-angle glaucoma, adding timolol to existing therapies resulted in substantial IOP reduction over an eight-week period .

特性

CAS番号

26921-17-5

分子式

C17H28N4O7S

分子量

432.5 g/mol

IUPAC名

(E)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1

InChIキー

WLRMANUAADYWEA-PBBCPHEYSA-N

SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

異性体SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O

正規SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Key on ui other cas no.

60469-65-0
26921-17-5

ピクトグラム

Irritant; Health Hazard

関連するCAS

33305-95-2
26921-17-5 (maleate (1:1) salt)
26839-75-8 (Parent)

同義語

(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol
2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)-
Blocadren
L 714,465
L-714,465
L714,465
MK 950
MK-950
MK950
Optimol
Timacar
Timolol
Timolol Hemihydrate
Timolol Maleate
Timolol Maleate, (1:1) Salt
Timoptic
Timoptol

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Timolol maleate
Reactant of Route 2
Timolol maleate
Reactant of Route 3
Timolol maleate
Reactant of Route 4
Timolol maleate
Reactant of Route 5
Timolol maleate
Reactant of Route 6
Reactant of Route 6
Timolol maleate
Customer
Q & A

Q1: How does Timolol Maleate exert its therapeutic effect?

A1: this compound is a non-selective beta-adrenergic receptor blocker. [] It binds to beta-adrenergic receptors, primarily in the eye, blocking the action of neurotransmitters like epinephrine and norepinephrine. This blockage reduces the production of aqueous humor, thereby lowering intraocular pressure (IOP). []

Q2: What are the downstream effects of this compound binding to beta-adrenergic receptors?

A2: Besides reducing aqueous humor production, this compound can also affect heart rate and bronchial smooth muscle. [] While these systemic effects are generally undesirable, they highlight the compound's systemic absorption and potential for off-target effects.

Q3: What is the molecular formula and weight of this compound?

A3: The provided abstracts do not explicitly mention the molecular formula and weight of this compound. This information can be easily obtained from publicly available chemical databases like PubChem.

Q4: How stable is this compound in ophthalmic solutions?

A5: The stability of this compound in ophthalmic solutions can be affected by factors like pH and the presence of preservatives. One study found that this compound penetration into the aqueous humor was highest in solutions with a pH close to 6.8. []

Q5: Are there any concerns regarding the compatibility of this compound with certain preservatives?

A6: Benzalkonium chloride (BAC), a common preservative in eye drops, is known to cause corneal damage. [, ] Several studies investigated the impact of adding substances like mannitol or sericin to this compound eye drops containing BAC, aiming to mitigate BAC-induced corneal damage. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: The provided research primarily focuses on this compound's therapeutic applications as a beta-blocker. There is no mention of catalytic properties or applications in these studies.

Q7: Have computational methods been used to study this compound?

A7: The provided abstracts do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for this compound.

Q8: How do structural modifications of this compound impact its activity and potency?

A8: The research primarily focuses on this compound itself and does not explore the effects of structural modifications on its activity, potency, or selectivity.

Q9: What formulation strategies have been investigated to improve the stability or bioavailability of this compound?

A9: Several studies investigated alternative formulations to enhance the therapeutic delivery of this compound. These include:

  • Liposomes: One study explored the use of liposomes to improve the corneal permeability of this compound. []
  • Ocuserts: Researchers formulated ocuserts using a cross-linked gelatin polymer to achieve sustained release of this compound. []
  • Microemulsions: A study investigated the potential of water/oil microemulsions for extending the duration of IOP reduction with this compound. []
  • Solid Lipid Nanoparticles: Researchers optimized and prepared transdermal patches incorporating this compound-loaded solid lipid nanoparticles to enhance topical permeability. []

Q10: How is this compound absorbed and metabolized?

A12: this compound is well-absorbed following topical ocular administration and undergoes significant first-pass metabolism in the liver. [] It is primarily metabolized by the cytochrome P450 enzyme CYP2D6. []

Q11: Does genetic variation in CYP2D6 affect the safety of this compound?

A13: One study investigated the impact of CYP2D64 and CYP2D610 polymorphisms on the safety of this compound treatment in glaucoma patients. [] They found an association between specific genotypes and an increased risk of bradycardia and prolonged PQ interval, highlighting the importance of genetic factors in this compound response.

Q12: What preclinical models have been used to evaluate the efficacy of this compound?

A12: Researchers have employed various models to assess this compound, including:

  • Rabbit corneal organ culture: Used to evaluate the toxicity of this compound and its preservative, BAC, on corneal epithelia. []
  • Goat cornea permeation studies: Employed to assess the transcorneal permeation of this compound from different formulations. []
  • Rabbit models of glaucoma: Used to evaluate the IOP-lowering effects of this compound formulations, such as ocuserts and microemulsions. [, ]

Q13: Are there known mechanisms of resistance to this compound?

A13: The provided research focuses on this compound's efficacy and safety, but it does not delve into mechanisms of resistance or cross-resistance.

Q14: What are the potential side effects associated with this compound use?

A14: The provided abstracts highlight certain side effects associated with this compound use, primarily focusing on:

  • Corneal damage: Several studies investigated the potential of this compound formulations, particularly those containing BAC, to induce corneal damage. [, , ]
  • Systemic effects: this compound, being a non-selective beta-blocker, can potentially cause systemic side effects like bradycardia and bronchospasm. [] One study specifically examined the impact of CYP2D6 polymorphisms on these effects. []

Q15: What drug delivery strategies have been explored for this compound?

A15: Various drug delivery strategies have been investigated to enhance the therapeutic efficacy and patient compliance associated with this compound, including:

  • Liposomes: Aimed at improving corneal permeability and drug delivery to the target site. []
  • Ocuserts: Designed for sustained drug release, reducing the frequency of administration and potentially enhancing patient compliance. []
  • Microemulsions: Developed to extend the duration of IOP reduction, thereby improving patient compliance and potentially minimizing systemic side effects. []
  • Transdermal patches: Formulated with solid lipid nanoparticles to enhance the topical permeability of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。